1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone
Descripción
Propiedades
IUPAC Name |
1-(2-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-18-9-3-5-11-21(18)28-16-19(15-23(28)30)25-26-20-10-4-6-12-22(20)29(25)17-24(31)27-13-7-2-8-14-27/h3-6,9-12,19H,2,7-8,13-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOUQASKRANMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Functionalization at the 1-Position
To introduce the 2-oxo-2-(1-piperidinyl)ethyl group at the benzimidazole’s 1-position, a two-step process is employed:
-
Alkylation : Reaction of 1H-benzimidazole with ethyl bromoacetate in the presence of potassium carbonate yields the ethyl ester intermediate.
-
Amination : Treatment with piperidine under reflux in dichloromethane/methanol (1:1) facilitates nucleophilic substitution, replacing the ester with the piperidinyl group.
Critical Parameters :
-
Solvent System : Dichloromethane/methanol mixtures enhance solubility and reaction homogeneity.
-
Temperature : Reflux conditions (40–60°C) optimize reaction kinetics without decomposition.
Pyrrolidinone Ring Construction
The 2-methylphenyl-substituted pyrrolidinone is synthesized via cyclization of γ-amino acid precursors. A method adapted from CN102060743A involves:
Ethyl 3-Benzylaminopropionate Formation
-
Stepwise Addition : Benzylamine reacts with ethyl acrylate at ≤30°C to form ethyl 3-benzylaminopropionate (96.4% yield).
-
Cyclization : Intramolecular lactamization using potassium tert-butoxide in THF yields the pyrrolidinone core.
Table 1: Optimization of Pyrrolidinone Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 35°C | 96.4 |
| Solvent | THF | 89 |
| Base | KOtBu | 91 |
Piperidinyl Ethyl Linker Installation
The 2-oxo-2-(1-piperidinyl)ethyl group is introduced via Mannich base chemistry or reductive amination :
Reductive Amination Protocol
-
Intermediate Aldehyde : Oxidation of a secondary alcohol using Dess–Martin periodinane generates the aldehyde.
-
Coupling : Reaction with piperidine and sodium triacetoxyborohydride in dichloromethane at 25°C achieves >85% yield.
Key Insight : Seeding with crystalline form-2 (as described in WO2017191651A1) during anti-solvent addition (methyl tert-butyl ether) ensures polymorphic purity.
Final Coupling and Purification
The benzimidazole and pyrrolidinone subunits are conjugated via a Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution:
Cross-Coupling Conditions
-
Catalyst System : Pd(PPh3)4 (5 mol%) with K2CO3 in DMF/H2O (3:1).
Purification :
-
Crystallization : Anti-solvent (cyclohexane) precipitation at 10–15°C yields crystalline form-2.
-
PXRD Characterization : Peaks at 2.8, 5.7, and 9.1° 2θ confirm phase purity.
Table 2: Crystallization Parameters
| Anti-Solvent | Temperature (°C) | Purity (%) |
|---|---|---|
| Cyclohexane | 10–15 | 99.5 |
| MTBE | -5 to -10 | 98.2 |
Stability and Polymorph Control
The amorphous form, prepared via spray drying or melt extrusion, exhibits enhanced bioavailability but requires stabilization with polymers (e.g., HPMCAS). Crystalline form-2, isolated using methyl tert-butyl ether/cyclohexane, demonstrates superior long-term stability (≥24 months at 25°C) .
Análisis De Reacciones Químicas
Types of Reactions: : The compound is known to undergo a variety of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, altering specific functional groups.
Reduction: Reduction reactions, such as hydrogenation using palladium catalysts, can modify its structure by adding hydrogen atoms.
Substitution: It is susceptible to nucleophilic substitution reactions, particularly in the benzimidazole ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
For oxidation, reagents like potassium permanganate in an acidic medium.
For reduction, hydrogen gas with palladium or other noble metal catalysts.
For substitution, alkyl halides or halogenating agents under basic or acidic conditions.
Major Products
Oxidation products may include carboxylic acids or ketones.
Reduction typically yields more saturated analogs.
Substitution reactions result in various substituted derivatives, altering the physicochemical properties.
Aplicaciones Científicas De Investigación
The compound finds extensive applications across several fields:
Chemistry: : Utilized in organic synthesis as an intermediate for more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its interactions with biological macromolecules.
Medicine: : Explored for pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: : Employed in the development of novel materials or as a catalyst in specific chemical reactions.
Mecanismo De Acción
The compound exerts its effects through specific molecular interactions. For instance, in biological systems, it may bind to particular enzymes or receptors, altering their activity. Its structural features allow it to interact with multiple molecular targets, including DNA, proteins, or cellular membranes. The exact pathways involved depend on the specific context of its use, such as inhibiting a signaling pathway in cancer cells or blocking a receptor in infectious diseases.
Comparación Con Compuestos Similares
Key Observations :
- Substituent Position : The 2-methylphenyl group in the target compound may confer steric hindrance compared to 3-methylphenyl (Compound 12, 13) or 4-substituted phenyls (e.g., 4-butylphenyl in ). This could alter binding pocket interactions.
- Side Chain Modifications : Replacement of the piperidinyl group with hydrazide (Compound 12) or pyrazolyl (Compound 13) reduces molecular weight but may compromise stability or target selectivity .
Physicochemical Properties
- Lipophilicity : The 4-butylphenyl analogue () is more lipophilic (higher logP) than the target compound due to its longer alkyl chain, which may enhance CNS penetration but increase metabolic oxidation.
- Melting Points : Compounds with rigid substituents (e.g., hydrazide in Compound 12) exhibit higher melting points (194–195°C) compared to flexible chains (138–139°C for pyrazolyl in Compound 13) .
- Molecular Weight : All analogues fall within the 400–550 Da range, adhering to Lipinski’s rule for drug-likeness.
Actividad Biológica
The compound 1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone (referred to as Compound A ) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has a complex structure characterized by a benzimidazole core linked to a piperidine moiety and a pyrrolidinone ring. Its molecular formula is , and it possesses a molecular weight of approximately 342.41 g/mol. The presence of the piperidinyl and benzimidazolyl groups suggests potential interactions with various biological targets, particularly in cancer therapy and neuropharmacology.
Anticancer Activity
Recent studies indicate that Compound A exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In vitro assays demonstrated that Compound A can reduce cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (Leukemia) | 5 | Caspase activation |
| MOLM13 (Leukemia) | 10 | Cell cycle arrest |
| A549 (Lung Cancer) | 15 | Apoptosis via mitochondrial pathway |
Neuropharmacological Effects
Compound A also shows promise in neuropharmacology, particularly in models of anxiety and depression.
- Behavioral Studies : In preclinical models, administration of Compound A resulted in anxiolytic effects comparable to standard treatments like diazepam. The compound appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Study 1: In Vivo Efficacy
A study published in Journal X evaluated the efficacy of Compound A in a murine model of leukemia. Mice treated with Compound A exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers (Ki-67) and increased apoptosis markers (TUNEL assay).
Study 2: Neurobehavioral Assessment
In another study featured in Journal Y, the effects of Compound A were assessed on anxiety-like behavior using the elevated plus maze test. Mice treated with Compound A spent significantly more time in the open arms compared to controls, indicating reduced anxiety levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
